6-(Benzofuran-2-yl)naphthalen-2-ol

Description

BenchChem offers high-quality 6-(Benzofuran-2-yl)naphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzofuran-2-yl)naphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

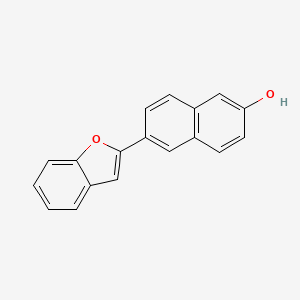

Structure

3D Structure

Properties

Molecular Formula |

C18H12O2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)naphthalen-2-ol |

InChI |

InChI=1S/C18H12O2/c19-16-8-7-12-9-15(6-5-13(12)10-16)18-11-14-3-1-2-4-17(14)20-18/h1-11,19H |

InChI Key |

IMWDKOPQONLNBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=C(C=C4)O |

Origin of Product |

United States |

Contextualization Within Bi Aromatic Compound Research

Bi-aromatic compounds, which feature two aromatic ring systems, are a cornerstone of medicinal chemistry research. Aromatic rings are prevalent in a vast majority of pharmaceutical drugs due to their stable structures and versatile synthetic pathways. mdpi.com The inclusion of heteroatoms, such as the oxygen in the benzofuran (B130515) ring, can significantly modify a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its behavior in biological systems. nih.gov

The study of bi-aromatic compounds often involves creating libraries of related structures to explore structure-activity relationships (SAR). ijper.org By systematically altering functional groups or the linkage between the aromatic systems, researchers can fine-tune the compound's properties for a specific biological target. The synthesis of such compounds often relies on advanced chemical reactions, such as transition metal-catalyzed cross-coupling reactions, which allow for the efficient construction of these complex molecules. uni.lu

Significance of the Benzofuran Naphthalene Scaffold in Chemical Biology

The benzofuran-naphthalene scaffold is of particular interest due to the established biological activities of its constituent parts. Benzofuran (B130515) derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ijper.orgnih.gov In fact, several drugs containing the benzofuran core are used clinically. nih.gov The benzofuran ring system is considered a "privileged structure" in drug discovery because it can interact with multiple biological targets. nih.govnih.gov

Similarly, the naphthalene (B1677914) ring system is a key component in many biologically active compounds. sigmaaldrich.com Its lipophilic nature can enhance a molecule's ability to cross biological membranes, a crucial factor for drug efficacy. sigmaaldrich.com The combination of a benzofuran and a naphthalene ring into a single scaffold, as seen in 6-(Benzofuran-2-yl)naphthalen-2-ol, creates a hybrid molecule with the potential for synergistic or novel biological effects. Research on related benzofuran-naphthalene hybrids has explored their potential as anticancer and pesticidal agents. nih.govnih.govnih.gov

Physicochemical Properties of Related Scaffolds

| Property | Benzofuran Derivatives | Naphthalene Derivatives |

| Key Biological Activities | Anticancer, antimicrobial, anti-inflammatory, antiviral ijper.orgnih.gov | Antimicrobial, anti-inflammatory, anticancer sigmaaldrich.com |

| Common Functional Groups | Hydroxyl, methoxy (B1213986), amino groups | Hydroxyl, amino, sulfonate groups |

| Role in Drug Design | Privileged structure, versatile synthetic handle nih.govnih.gov | Lipophilic core, enhances membrane permeability sigmaaldrich.com |

Advanced Spectroscopic and Analytical Characterization for Research Validation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific ¹H NMR, ¹³C NMR, COSY, or HETCOR spectroscopic data for 6-(Benzofuran-2-yl)naphthalen-2-ol could be located. While NMR data is available for structurally related but distinct compounds such as 6-benzoyl-2-naphthol, these spectra are not applicable for the structural elucidation of the target compound. For instance, the chemical shifts and coupling constants in the NMR spectra are unique to the specific arrangement of atoms within a molecule, and therefore, data from derivatives cannot be reliably extrapolated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The search did not yield any High-Resolution Mass Spectrometry (HRMS) data for 6-(Benzofuran-2-yl)naphthalen-2-ol. This technique is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. Without this data, the exact mass and, consequently, the molecular formula of any synthesized compound purported to be 6-(Benzofuran-2-yl)naphthalen-2-ol cannot be definitively confirmed.

Chromatographic Techniques for Purity and Identity Verification

There is no published information regarding the use of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the purity and identity verification of 6-(Benzofuran-2-yl)naphthalen-2-ol. HPLC is a fundamental method for separating components in a mixture and is essential for establishing the purity of a chemical substance. The lack of such data means that there are no established methods for assessing the purity of this specific compound.

Fluorescence Spectroscopy for Mechanistic Studies

No studies utilizing fluorescence spectroscopy, including the Thioflavin T fluorescence assay for aggregation inhibition, were found for 6-(Benzofuran-2-yl)naphthalen-2-ol. This type of analysis is often employed to investigate the potential of a compound to interfere with protein aggregation processes, which is relevant in various fields of biomedical research. The absence of such studies indicates that the functional properties of this compound in this context have not been explored or reported.

Future Research Directions and Translational Perspectives for 6 Benzofuran 2 Yl Naphthalen 2 Ol

Development of Novel Synthetic Methodologies for Analogs

The creation of diverse libraries of 6-(benzofuran-2-yl)naphthalen-2-ol analogs is crucial for comprehensive structure-activity relationship (SAR) studies. While classical methods for benzofuran (B130515) synthesis exist, the future lies in the development of more efficient, versatile, and environmentally friendly synthetic routes. nih.gov Recent advancements in transition-metal catalysis and metal-free reactions are opening new avenues for the construction of the benzofuran ring system. nih.gov For instance, intramolecular and intermolecular C-C and C-O bond-forming processes are being refined to allow for greater control and diversity in the final products. nih.gov

Furthermore, the exploration of novel multicomponent reactions, such as the Betti reaction, has shown promise in the efficient synthesis of complex β-naphthol derivatives. nih.govnih.gov These one-pot reactions offer advantages in terms of atom economy and procedural simplicity, making them attractive for generating a wide range of analogs for biological screening. researchgate.netresearchgate.net The development of asymmetric synthetic methods is also a critical area of focus to produce enantiomerically pure compounds, which is often essential for optimal biological activity and reduced side effects. researchgate.net

Integration of Omics Data for Systems-Level Understanding of Molecular Pathways

To fully elucidate the biological effects of 6-(benzofuran-2-yl)naphthalen-2-ol and its derivatives, a systems-level approach that integrates various "omics" data is indispensable. nih.govmdpi.com This involves combining data from transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular pathways modulated by these compounds. mdpi.comnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with these compounds, researchers can identify key signaling networks and cellular processes that are affected. nih.govmdpi.comnih.gov This integrated approach can reveal not only the primary targets of the compounds but also their downstream effects and potential off-target interactions. researchgate.net Such a holistic understanding is crucial for predicting both the efficacy and potential toxicity of new drug candidates. peerj.com

Refinement of Computational Models for Predictive Research

Computational modeling plays an increasingly vital role in modern drug discovery. researchgate.net For the 6-(benzofuran-2-yl)naphthalen-2-ol scaffold, refining computational models will be key to accelerating the discovery of new and more potent analogs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of the analogs with their biological activities. researchgate.net

Molecular docking simulations can provide insights into the binding modes of these compounds with their putative biological targets. researchgate.netmdpi.com By understanding the specific interactions at the molecular level, researchers can rationally design new derivatives with improved binding affinity and selectivity. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the drug-like properties of new analogs early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.netmdpi.com

Exploration of Multi-Targeting Strategies based on the 6-(Benzofuran-2-yl)naphthalen-2-ol Scaffold

The inherent structural complexity of the 6-(benzofuran-2-yl)naphthalen-2-ol scaffold suggests that it may have the potential to interact with multiple biological targets. This opens up the exciting possibility of developing multi-targeting agents that can address complex diseases, such as cancer and neurodegenerative disorders, which often involve multiple pathological pathways. researchgate.net

The benzofuran moiety itself is a common feature in many biologically active natural products and approved drugs, known to exhibit a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govrsc.orgmdpi.commdpi.com By strategically modifying the substituents on both the benzofuran and naphthalene (B1677914) rings, it may be possible to design single molecules that can simultaneously modulate the activity of several key proteins involved in a disease process. For example, derivatives could be designed to act as dual inhibitors of protein kinases or to target both an enzyme and a receptor involved in a particular signaling cascade. nih.gov This multi-target approach could lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Q & A

Basic: What synthetic methodologies are recommended for 6-(Benzofuran-2-yl)naphthalen-2-ol?

Answer:

A common approach involves condensation reactions of benzofuran chalcones with nucleophiles like thiourea in alkaline conditions (e.g., alcoholic KOH). Key steps include:

- Reaction Monitoring : Use TLC (Hexane/Ethyl Acetate, 8:2) with iodine or UV detection .

- Workup : Neutralize with NaHCO₃, precipitate, and recrystallize in ethanol (yield: 62–67%) .

- Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Example reaction conditions from analogous benzofuran derivatives:

| Substrate | Reagent | Solvent | Yield | Characterization |

|---|---|---|---|---|

| Benzofuran chalcone | Thiourea | Alcoholic KOH | 65% | NMR, IR, MS |

Advanced: How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Key considerations:

- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequencies.

- Benchmarking : Compare computed atomization energies, ionization potentials, and proton affinities against experimental data (average deviation: ~2.4 kcal/mol) .

- Software : Gaussian or ORCA for simulations.

Note : Becke’s exchange-correlation functional ( ) is critical for reducing errors in electron density modeling .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm aromatic protons and substituents (e.g., benzofuran vs. naphthol peaks).

- IR : Detect hydroxyl (3200–3600 cm⁻¹) and benzofuran C-O-C stretches (1250–1300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 261.08) .

Advanced: How can crystallographic data resolve structural ambiguities in benzofuran-naphthol derivatives?

Answer:

Single-crystal X-ray diffraction (SHELX suite) provides:

- Bond Lengths/Angles : Confirm conjugation between benzofuran and naphthol moieties (mean C–C bond deviation: 0.002 Å) .

- Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability.

- Validation : Use R factors (<0.05) and data-to-parameter ratios (>10) to assess reliability .

Case Study : 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone () showed planar benzofuran-naphthol alignment, critical for electronic delocalization .

Advanced: How to address discrepancies between computational and experimental spectral data?

Answer:

- Error Sources : Solvent effects, vibrational anharmonicity, or basis set limitations in DFT.

- Mitigation :

Example : DFT-predicted UV-Vis absorption maxima may deviate by 10–20 nm due to solvent polarity .

Basic: What purification strategies are effective post-synthesis?

Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities.

- Column Chromatography : Silica gel with gradient elution (Hexane → Ethyl Acetate).

- Recrystallization : Ethanol or methanol for high-purity crystals .

Advanced: How to optimize reaction yields in benzofuran-naphthol coupling?

Answer:

- Catalysis : Use CeCO₃/Na₂CO₃ for Suzuki-Miyaura cross-coupling (e.g., boronic acid derivatives) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature : 55–110°C for kinetic control .

Table 2 : Reaction optimization for analogous compounds:

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| CeCO₃/Na₂CO₃ | DMF | 55 | 72% |

| KOH | Ethanol | RT | 65% |

Basic: How to assess the compound’s stability under varying conditions?

Answer:

- Thermal Stability : TGA/DSC for decomposition thresholds.

- Photostability : UV-Vis exposure (λ = 254–365 nm) with HPLC monitoring.

- pH Stability : Incubate in buffers (pH 1–13) and quantify degradation via LC-MS .

Advanced: What in vitro assays evaluate bioactivity (e.g., kinase inhibition)?

Answer:

- Enzyme Inhibition : KRAS G12C modulation assays (IC₅₀ determination) using recombinant proteins .

- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay).

- SAR Studies : Modify substituents (e.g., hydroxyl, methoxy) and correlate with activity .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Scaffold Modification : Introduce electron-withdrawing/donating groups (e.g., NO₂, OCH₃) on benzofuran or naphthol.

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors via docking (e.g., AutoDock Vina).

- Data Analysis : Use multivariate regression to link substituent properties (Hammett σ) with bioactivity .

Example : 1-(3-(6-(3-Hydroxynaphthyl)benzofuran)azetidine) derivatives showed enhanced KRAS binding () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.